N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride
Overview
Description
N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride is an organic compound with the molecular formula C8H13NO · HCl. It appears as a white crystalline solid and is soluble in water and other polar solvents . This compound is primarily used as an intermediate in the synthesis of other compounds, particularly in medicinal chemistry .
Preparation Methods
The preparation of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride involves multi-step reactions that require professional chemical knowledge and laboratory equipment . The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with 5-methyl-2-furylmethanol.
Reaction with Ethylamine: The starting material reacts with ethylamine under controlled conditions to form N-[(5-Methyl-2-furyl)methyl]ethanamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Chemical Reactions Analysis
N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the furan ring or the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride can be compared with other similar compounds such as:
N-[(5-Methyl-2-furyl)methyl]ethylamine: Similar structure but without the hydrochloride salt.
5-Methyl-2-furylmethanol: The starting material for the synthesis of the compound.
N-[(5-Methyl-2-furyl)methyl]methylamine: Another derivative with a different alkyl group.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity .
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-3-9-6-8-5-4-7(2)10-8;/h4-5,9H,3,6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCILCCYNHXICCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(O1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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